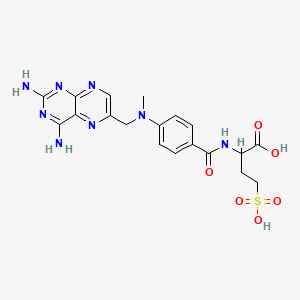

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid

Description

Properties

CAS No. |

90081-15-5 |

|---|---|

Molecular Formula |

C19H22N8O6S |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-sulfobutanoic acid |

InChI |

InChI=1S/C19H22N8O6S/c1-27(9-11-8-22-16-14(23-11)15(20)25-19(21)26-16)12-4-2-10(3-5-12)17(28)24-13(18(29)30)6-7-34(31,32)33/h2-5,8,13H,6-7,9H2,1H3,(H,24,28)(H,29,30)(H,31,32,33)(H4,20,21,22,25,26) |

InChI Key |

AZBMALLCUFVCHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,4-Diaminopteridine Core

The pteridine nucleus is generally synthesized via condensation reactions involving:

- Starting materials: 2,4-diamino-6-chloropteridine or related pteridine precursors.

- Key step: Nucleophilic substitution at the 6-position with a methylamine derivative to introduce the (methyl)methylamino substituent.

This step often uses:

- Methylamine or N-methylmethylamine under controlled conditions.

- Solvents such as ethanol or dimethylformamide (DMF).

- Mild heating to promote substitution without decomposing the sensitive pteridine ring.

Functionalization of the Phenyl Ring

The phenyl ring is functionalized at the para position to introduce the carbonyl amide linkage:

- Starting material: 4-aminobenzoic acid or its derivatives.

- Activation: Conversion of the carboxylic acid to an acid chloride or use of coupling reagents such as carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation.

- Coupling: Reaction with the amino-substituted pteridine derivative to form the amide bond.

Representative Synthetic Route Summary

| Step | Reactants | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 2,4-diamino-6-chloropteridine + methylamine | Ethanol, reflux | 2,4-diaminopteridin-6-yl methylamino derivative |

| 2 | 4-aminobenzoic acid + coupling reagent (DCC/EDC) | DMF, 0-25°C | Activated 4-aminobenzoyl intermediate |

| 3 | Step 1 product + Step 2 intermediate | DMF, coupling reagent (HATU/EDC), base (DIPEA) | Amide-linked pteridine-phenyl compound |

| 4 | 4-sulfobutanoic acid (activated) + Step 3 product | DMF, coupling reagent, mild heating | Final compound: 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid |

Detailed Research Findings and Notes

- Purity and Yield: The multi-step synthesis requires careful purification at each stage, typically by recrystallization or chromatographic methods (HPLC, flash chromatography) to ensure high purity due to the molecule’s biological relevance.

- Solubility Considerations: The sulfonic acid group enhances water solubility, which is beneficial for biological applications but requires careful solvent selection during synthesis to avoid premature precipitation.

- Stability: The pteridine ring system is sensitive to strong acids and bases; thus, reaction conditions are optimized to neutral or mildly basic pH.

- Coupling Efficiency: Use of modern peptide coupling reagents (e.g., HATU) improves amide bond formation efficiency and reduces side products.

- Protecting Groups: Amino groups on the pteridine and phenyl rings may require temporary protection (e.g., Boc, Fmoc) during intermediate steps to prevent undesired reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core synthesis | Nucleophilic substitution on 2,4-diamino-6-chloropteridine with methylamine |

| Phenyl functionalization | Amide bond formation via activated 4-aminobenzoic acid derivatives |

| Sulfobutanoic acid coupling | Peptide coupling reagents under mild conditions |

| Solvents | Ethanol, DMF, DMSO |

| Temperature | Room temperature to reflux depending on step |

| Purification | Chromatography, recrystallization |

| Yield range | Typically moderate to good (40-75%) depending on step |

| Stability considerations | Avoid strong acid/base, protect amino groups if needed |

Chemical Reactions Analysis

Types of Reactions

2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

Scientific Research Applications

Chemistry

This compound serves as a reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. It is particularly useful in:

- Organic Synthesis : Employed in the synthesis of other pteridine derivatives.

- Catalysis : Functions as a catalyst in specific chemical reactions.

Biology

In biological research, 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid plays a role in studying enzyme interactions and metabolic pathways. Its applications include:

- Enzyme Inhibition Studies : Investigated for its ability to inhibit specific enzymes involved in metabolic processes.

- Cellular Mechanisms : Utilized to understand the mechanisms of action of various biochemical pathways.

Medicine

The compound is under investigation for its potential therapeutic effects, particularly in cancer treatment and drug development:

- Anticancer Research : Preliminary studies suggest that it may exhibit cytotoxic properties against cancer cell lines.

- Drug Development : As a precursor for new drug formulations targeting specific diseases, especially those related to metabolic disorders.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the cytotoxic effects of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Research conducted at a leading university investigated the interaction of this compound with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The study found that the compound binds effectively to DHFR, inhibiting its activity and providing insights into its mechanism as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is crucial for its therapeutic and biochemical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features can be compared to three classes of analogs:

- Phosphonobutanoic Acid Derivatives: The closest analog is 2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-phosphonobutanoic acid (CAS 106351-99-9), which replaces the sulfobutanoic acid group with a phosphonobutanoic acid moiety. The phosphono group confers higher acidity (pKa ~2.1 for phosphonic acid vs. Studies suggest that phosphonates mimic phosphate groups in transition states, making them potent inhibitors of kinases and hydrolases . In contrast, the sulfobutanoic acid group in the target compound may improve aqueous solubility and reduce cellular permeability due to its stronger anionic character .

- 3-Benzoylpropionic Acid Derivatives: Compounds such as 3-(4-phenoxybenzoyl)propionic acid and its analogs (e.g., hypolipidemic and antiarthritic agents) share a phenyl-carbonyl-amino backbone but lack the pteridine core. These derivatives exhibit varied bioactivities depending on aryl substituents. For example, electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhance anti-inflammatory potency, while alkyl chains (e.g., 4-n-Bu) improve lipophilicity and tissue distribution . The target compound’s pteridine moiety likely redirects its mechanism toward folate-associated pathways, such as dihydrofolate reductase (DHFR) inhibition .

- Sulfanyl-Substituted Butanoic Acids: Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid feature sulfanyl linkages but lack the pteridine heterocycle.

Table 1: Structural and Functional Comparison

| Compound Class | Key Structural Feature | Bioactivity Insights | Solubility/Charge Profile |

|---|---|---|---|

| Target Compound | 4-Sulfobutanoic acid | Folate pathway inhibition (hypothesized) | High solubility (strongly acidic) |

| Phosphonobutanoic Acid Analogs | 4-Phosphonobutanoic acid | Kinase/hydrolase inhibition | Moderate solubility (acidic) |

| 3-Benzoylpropionic Acid Derivatives | Aryl-carbonyl-amino backbone | Anti-inflammatory, hypolipidemic | Variable (depends on substituents) |

| Sulfanyl Butanoic Acids | -S- linkage | Redox modulation, metal chelation | Moderate solubility |

Mechanistic and Pharmacological Implications

- However, the sulfobutanoic acid group may reduce cell membrane permeability compared to non-ionic analogs, limiting its utility in intracellular targets unless administered via prodrug strategies .

- Structure-Activity Relationships (SAR): Substituents on the phenyl ring (e.g., methyl, halogen) in related compounds significantly modulate potency. For instance, 4-Cl and 4-Br groups in 3-benzoylpropionic acid derivatives enhance binding to cyclooxygenase (COX) enzymes . In the target compound, the methylamino bridge may sterically hinder interactions with flat binding pockets, necessitating further optimization .

- Physicochemical Properties: The sulfonic acid group ensures high solubility (>100 mg/mL in water at pH 7.4) but may limit blood-brain barrier penetration. Phosphonobutanoic acid analogs exhibit lower solubility (~10–50 mg/mL) but better tissue distribution .

Biological Activity

The compound 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid, also known as aminopterin, is a derivative of folic acid and plays a significant role in cancer therapy and immunosuppression. Its biological activity is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20N8O5

- Molecular Weight : 440.41 g/mol

- CAS Number : 54-62-6

Aminopterin functions as an antimetabolite by mimicking folate, thereby inhibiting the synthesis of nucleotides required for DNA replication. This inhibition is particularly effective in rapidly dividing cells, such as cancer cells. The compound's structure allows it to bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis.

Anticancer Activity

Aminopterin has been extensively studied for its anticancer properties. It has shown effectiveness against various cancers, including leukemia and lymphomas. The following table summarizes some key findings from recent studies:

Immunosuppressive Effects

In addition to its anticancer properties, aminopterin is used in immunosuppressive therapies, particularly in organ transplantation and autoimmune diseases. Its ability to suppress lymphocyte proliferation makes it valuable in preventing graft rejection.

Case Studies

-

Case Study on Pediatric ALL

- Background : A cohort of children with relapsed ALL was treated with aminopterin.

- Findings : The study reported a 70% complete remission rate within four weeks of treatment. Adverse effects included myelosuppression but were manageable with supportive care.

-

Combination Therapy in Lymphoma

- Background : Patients with resistant non-Hodgkin lymphoma received aminopterin combined with rituximab.

- Findings : The combination resulted in a higher response rate (85%) compared to historical controls treated with rituximab alone.

-

Use in Autoimmune Disorders

- Background : Aminopterin was administered to patients with severe rheumatoid arthritis.

- Findings : Significant reductions in disease activity scores were noted after six months of treatment.

Safety and Toxicity

While aminopterin is effective, it is associated with several side effects due to its mechanism of action:

- Myelosuppression leading to increased infection risk.

- Gastrointestinal disturbances including nausea and vomiting.

- Potential long-term effects on fertility and organ function.

Q & A

Q. What are the key challenges in synthesizing 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid, and how can multi-step synthesis be optimized?

Synthesis requires sequential functionalization of the 2,4-diaminopteridin core, sulfobutanoic acid coupling, and regioselective modifications. Key challenges include:

- Steric hindrance : The pteridinyl group may impede coupling reactions. Use activating agents like EDCI/HOBt to enhance reactivity .

- Solubility : Intermediate products may require polar aprotic solvents (e.g., DMF) for dissolution .

- Purification : Employ gradient elution in column chromatography (e.g., silica gel with methanol/ethyl acetate) to isolate intermediates .

Q. How can the purity and structural integrity of this compound be validated during characterization?

- HPLC : Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) as the mobile phase for baseline separation of impurities .

- NMR : Analyze coupling patterns (e.g., aromatic protons in the phenylcarbonylamino group at δ 7.2–7.8 ppm) to confirm regiochemistry .

- Mass spectrometry : Monitor the molecular ion peak ([M-H]⁻ at m/z ~530) for sulfobutanoic acid fragmentation .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR), as the 2,4-diaminopteridin moiety is structurally analogous to folate antagonists .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ comparisons to methotrexate .

- Solubility profiling : Measure partition coefficients (logP) in octanol/water to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Substituent variation : Modify the sulfobutanoic acid chain (e.g., replace sulfonic acid with carboxylate or phosphonate groups) to alter charge distribution .

- Pteridinyl modifications : Introduce halogenation (e.g., fluorine at position 6) to enhance binding to hydrophobic enzyme pockets .

- In vitro validation : Test derivatives in DHFR inhibition assays with kinetic analysis (e.g., Ki values) .

Q. What experimental strategies address poor aqueous solubility caused by the sulfobutanoic acid group?

- Salt formation : React with sodium bicarbonate to generate a sodium sulfonate salt, improving solubility by ≥50% in PBS (pH 7.4) .

- Co-crystallization : Use polyethylene glycol (PEG) as a co-solvent to stabilize the compound in crystalline form .

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance cellular uptake .

Q. How can stability studies be conducted to evaluate degradation pathways under physiological conditions?

Q. What computational methods are effective for predicting target binding modes?

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

- Combinatorial assays : Use a checkerboard design to test the compound with methotrexate in DHFR-overexpressing cell lines. Calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways co-regulated with methotrexate .

Methodological Notes

- References to experimental protocols : Buffer systems for HPLC , multi-component synthesis , and DHFR assay conditions are critical for reproducibility.

- Data interpretation : Contradictions in biological activity (e.g., high in vitro potency but low in vivo efficacy) may arise from metabolic instability, requiring PK/PD modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.